molecular formula C18H19N3O3 B2547698 N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide CAS No. 932972-43-5

N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Cat. No.: B2547698
CAS No.: 932972-43-5
M. Wt: 325.368
InChI Key: CATOFGGWKQXLJJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Research has demonstrated the synthesis of novel acetamide derivatives, including those structurally related to N-(3-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, showing promising antibacterial and antifungal activities. For instance, a study by Debnath and Ganguly (2015) synthesized and evaluated a series of acetamide derivatives for their antimicrobial properties against various pathogenic microorganisms, with some compounds exhibiting significant activity (Debnath & Ganguly, 2015).

Structural and Fluorescence Properties

Another avenue of research focuses on the structural aspects and fluorescence properties of acetamide derivatives. Karmakar, Sarma, and Baruah (2007) studied the structural behavior of amide-containing isoquinoline derivatives, uncovering their ability to form gels and crystalline structures with mineral acids. These compounds exhibit enhanced fluorescence properties under specific conditions, indicating potential applications in material science and molecular probes (Karmakar, Sarma, & Baruah, 2007).

Anion Coordination and Molecular Geometry

The spatial orientation and anion coordination capabilities of acetamide derivatives have been another focal point. Kalita and Baruah (2010) described the unique geometries of stretched amide derivatives, which facilitate the formation of channel-like structures through self-assembly. This research highlights the potential for designing novel molecular architectures with specific anion coordination properties (Kalita & Baruah, 2010).

Application in Polymer Networks

Additionally, acetamide derivatives have found applications in the synthesis of hybrid polymer networks. Batibay et al. (2020) investigated the use of a thioxanthone-attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, synthesized from an acetamide precursor, for the preparation of poly(methyl methacrylate) (PMMA) networks. This research demonstrates the compound's role in enhancing the thermal stability and mechanical properties of polymer networks, showcasing its potential in materials science (Batibay et al., 2020).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12(22)13-6-4-7-15(9-13)19-17(23)11-21-18(24)10-14-5-2-3-8-16(14)20-21/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATOFGGWKQXLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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